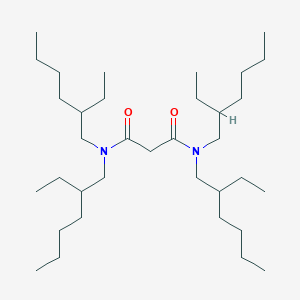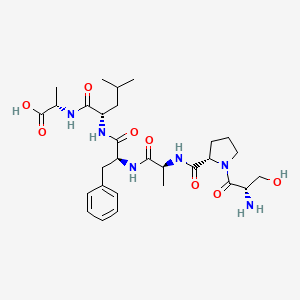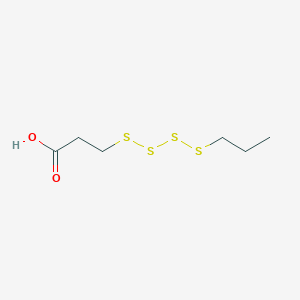
3-(Propyltetrasulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propyltetrasulfanyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a propyltetrasulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propyltetrasulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents under controlled conditions. For instance, the reaction of 3-bromopropanoic acid with sodium tetrasulfide in the presence of a suitable solvent can yield this compound. The reaction typically requires moderate temperatures and may be catalyzed by transition metals to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propyltetrasulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the tetrasulfanyl group to lower oxidation states, such as disulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrasulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
3-(Propyltetrasulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique sulfur moiety makes it a potential candidate for studying sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Propyltetrasulfanyl)propanoic acid involves its interaction with molecular targets through its sulfur-containing moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include redox reactions and the formation of disulfide bonds, which can affect cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Phenethylphenyl)propanoic acid
- 3-Hydroxypropionic acid
- Propanoic acid derivatives
Uniqueness
3-(Propyltetrasulfanyl)propanoic acid is unique due to its tetrasulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other propanoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
823235-30-9 |
|---|---|
Formule moléculaire |
C6H12O2S4 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
3-(propyltetrasulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S4/c1-2-4-9-11-12-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
Clé InChI |
YOROJHCGNWIOBM-UHFFFAOYSA-N |
SMILES canonique |
CCCSSSSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
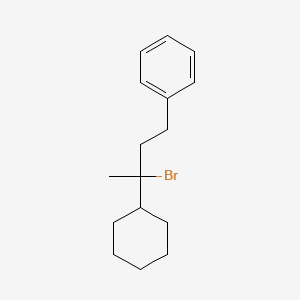
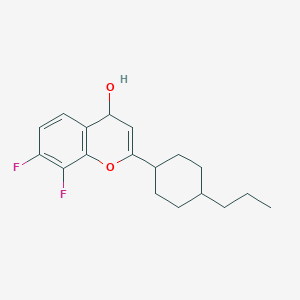
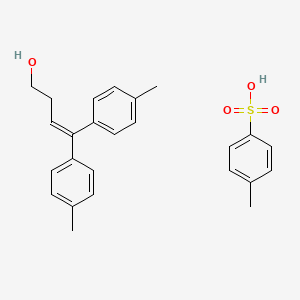
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
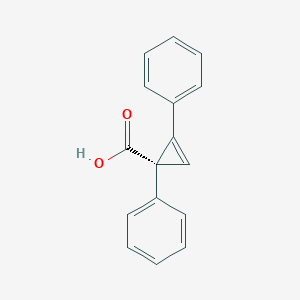
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
